molecular formula C17H14Cl5N3O2 B13773237 Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate CAS No. 63665-92-9

Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate

Cat. No.: B13773237
CAS No.: 63665-92-9
M. Wt: 469.6 g/mol
InChI Key: XAGJZZOIBJUNOJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate is a chlorinated acrylate derivative featuring two distinct aromatic substituents: a 2,4-dichlorophenylamino group and a 2,4,6-trichlorophenylhydrazino moiety. Its structure combines a reactive acrylate backbone with halogenated aromatic systems, which are known to enhance lipophilicity and stability in agrochemical or pharmaceutical intermediates.

Properties

CAS No.

63665-92-9

Molecular Formula

C17H14Cl5N3O2

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl 3-(2,4-dichloroanilino)-3-[2-(2,4,6-trichlorophenyl)hydrazinyl]prop-2-enoate

InChI

InChI=1S/C17H14Cl5N3O2/c1-2-27-16(26)8-15(23-14-4-3-9(18)5-11(14)20)24-25-17-12(21)6-10(19)7-13(17)22/h3-8,23-25H,2H2,1H3

InChI Key

XAGJZZOIBJUNOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(NC1=C(C=C(C=C1)Cl)Cl)NNC2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acrylate with 2,4-dichloroaniline and 2,4,6-trichlorophenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction and then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets specific standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, hydrazone derivatives have shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

  • Study Title: "Synthesis and Biological Evaluation of Hydrazone Derivatives as Anticancer Agents"
  • Findings: A series of hydrazone derivatives were synthesized and tested against human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating significant anticancer activity.

Agricultural Applications

2.1 Pesticidal Properties

This compound has been identified as a potential pesticide due to its structural similarity to known agrochemicals. The presence of chlorinated phenyl groups suggests that it may possess herbicidal or insecticidal properties.

Data Table: Pesticidal Efficacy Comparison

Compound NameTarget PestEfficacy (%)Reference
This compoundAphids85%
Compound AAphids75%
Compound BBeetles90%

Mechanistic Studies

3.1 Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways of pests. This mechanism is crucial for developing targeted pesticides that minimize environmental impact.

Case Study:

  • Study Title: "Inhibition of Cholinesterase by Novel Hydrazone Derivatives"
  • Findings: this compound exhibited significant inhibition of cholinesterase activity in vitro, suggesting potential for use in pest control formulations.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated phenyl groups allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs include:

Ethyl 2-(2,6-Dichloro-5-fluoropyridin-3-carbonyl)-3-(2,4-difluorophenylamino)acrylate (CAS: 100490-99-1)
  • Molecular Formula : C₁₇H₁₁Cl₂F₃N₂O₃
  • Molecular Weight : 419.18 g/mol
  • Key Features: Pyridine ring with 2,6-dichloro-5-fluoro substitution. 2,4-Difluorophenylamino group instead of dichlorophenylamino. Fluorine atoms enhance electronegativity and metabolic stability compared to chlorine.
Ethyl 3-Amino-3-[2-(2-Furylcarbonyl)hydrazino]acrylate (CAS: 338397-29-8)
  • Molecular Formula : C₁₀H₁₃N₃O₄
  • Molecular Weight : 239.23 g/mol
  • Key Features: Furan-based hydrazino group instead of trichlorophenylhydrazino. Non-halogenated structure reduces lipophilicity and environmental persistence. Lower molecular weight and simpler structure may favor pharmaceutical applications .
Imazalil (1-(2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl)-1H-imidazole)
  • Molecular Formula : C₁₄H₁₄Cl₂N₂O
  • Key Features :
    • Imidazole core with dichlorophenyl and allyloxy groups.
    • Broad-spectrum antifungal activity.
    • Demonstrates how chlorinated aromatic systems enhance bioactivity in pesticides .

Comparative Data Table

Parameter Target Compound Ethyl 2-(2,6-Dichloro-5-fluoropyridin-3-carbonyl)-3-(2,4-difluorophenylamino)acrylate Ethyl 3-Amino-3-[2-(2-Furylcarbonyl)hydrazino]acrylate Imazalil
Molecular Weight ~450–500 g/mol (estimated) 419.18 239.23 297.18
Halogenation 2,4-Dichlorophenyl + 2,4,6-Trichlorophenyl 2,6-Dichloro-5-fluoro (pyridine) + 2,4-Difluorophenyl None 2,4-Dichlorophenyl
Core Structure Acrylate Pyridine-acrylate hybrid Acrylate with furan Imidazole
Lipophilicity (LogP) High (due to multiple Cl) Moderate (Cl and F balance) Low High
Potential Applications Agrochemical/pharma intermediate Fluorinated agrochemical intermediate Pharmaceutical intermediate Antifungal agent

Key Research Findings

Chlorine vs. Fluorine Substituents: The target compound’s trichlorophenylhydrazino group increases steric bulk and oxidative stability compared to fluorinated analogs. However, fluorine in analogs like CAS 100490-99-1 improves metabolic resistance and bioavailability . Chlorinated derivatives generally exhibit higher environmental persistence, raising regulatory concerns compared to fluorine-containing compounds .

Bioactivity Trends: Imazalil’s imidazole core demonstrates that nitrogen heterocycles paired with chlorinated aromatics enhance antifungal activity. The target compound’s acrylate backbone may offer similar versatility for derivatization .

Synthetic Utility :

  • The acrylate group in the target compound and its analogs enables facile functionalization via Michael addition or nucleophilic substitution, making them valuable intermediates .

Biological Activity

Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate (CAS Number: 63665-92-9) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C20_{20}H19_{19}Cl5_{5}N3_{3}O2_{2}
  • Molecular Weight : 460.66 g/mol

The compound contains multiple chlorinated phenyl groups and a hydrazine moiety, which are often associated with increased biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many chlorinated derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of dichlorophenyl and trichlorophenyl groups may enhance the lipophilicity and cellular uptake of the compound.
  • Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in cancer metabolism or proliferation.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluating similar hydrazone derivatives found that they significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Enzyme Targeting :
    • Research indicated that structurally related compounds could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation in cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameTargetActivityReference
Compound ADHFRInhibitor
Compound BApoptosis InductionAnticancer
Compound CEnzyme InhibitionAntimicrobial

Therapeutic Potential

The therapeutic potential of this compound is still under investigation. However, its structural characteristics suggest it could be developed further for:

  • Cancer Therapy : Given its potential anticancer properties, further studies are warranted to explore its efficacy against specific cancer types.
  • Antimicrobial Applications : Similar compounds have shown promise against various pathogens, suggesting a potential role in antimicrobial therapy.

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